molecular formula C11H26N2 B161696 Undecyl-hydrazine CAS No. 131645-01-7

Undecyl-hydrazine

Cat. No.: B161696
CAS No.: 131645-01-7
M. Wt: 186.34 g/mol
InChI Key: YHTQKJJDMAPMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of undecylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

C₁₁H₂₃NH₂+N₂H₄C₁₁H₂₆N₂+H₂O\text{C₁₁H₂₃NH₂} + \text{N₂H₄} \rightarrow \text{C₁₁H₂₆N₂} + \text{H₂O} C₁₁H₂₃NH₂+N₂H₄→C₁₁H₂₆N₂+H₂O

Another method involves the reduction of undecyl azide using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds as follows:

C₁₁H₂₃N₃+LiAlH₄C₁₁H₂₆N₂+LiAlO₂+N₂\text{C₁₁H₂₃N₃} + \text{LiAlH₄} \rightarrow \text{C₁₁H₂₆N₂} + \text{LiAlO₂} + \text{N₂} C₁₁H₂₃N₃+LiAlH₄→C₁₁H₂₆N₂+LiAlO₂+N₂

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of undecylamine followed by its reaction with hydrazine hydrate. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Undecyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing hydrogen atoms in other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

Undecyl-hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazone derivatives with anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of undecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, attacking electrophilic centers in biomolecules. This can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    Decyl-hydrazine: Similar structure but with a shorter alkyl chain.

    Dodecyl-hydrazine: Similar structure but with a longer alkyl chain.

    Hydrazine: The parent compound with no alkyl substitution.

Uniqueness

Undecyl-hydrazine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required. Its intermediate chain length provides a good balance between solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

undecylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTQKJJDMAPMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615570
Record name Undecylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131645-01-7
Record name Undecylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecyl-hydrazine
Reactant of Route 2
Undecyl-hydrazine
Reactant of Route 3
Undecyl-hydrazine
Reactant of Route 4
Undecyl-hydrazine
Reactant of Route 5
Undecyl-hydrazine
Reactant of Route 6
Undecyl-hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.